5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to thymidine and is often used in scientific research to study DNA synthesis and repair mechanisms. It is known for its ability to incorporate into DNA, thereby affecting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the chlorination of 2’-deoxyuridine. The reaction is carried out under controlled conditions using reagents such as N-chlorosuccinimide (NCS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding uracil derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can be further utilized in biochemical studies .
Scientific Research Applications
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is widely used in scientific research due to its ability to incorporate into DNA. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. Once incorporated, it can inhibit DNA polymerases and other enzymes involved in DNA synthesis. This leads to the formation of faulty DNA, which can trigger cellular repair mechanisms or apoptosis. The primary molecular target is thymidylate synthase, which is inhibited by the presence of the analog .
Comparison with Similar Compounds
Similar Compounds
5-Chlorouridine: Another chlorinated nucleoside analog with similar properties.
5-Iodouridine: An iodinated analog used in similar research applications.
Bromodeoxyuridine (BrdU): A brominated analog commonly used in cell proliferation studies
Uniqueness
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural modifications, which confer distinct biochemical properties. Its incorporation into DNA and subsequent effects on cellular processes make it a valuable tool in molecular biology and medicinal chemistry .
Properties
Molecular Formula |
C9H10ClFN2O4 |
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Molecular Weight |
264.64 g/mol |
IUPAC Name |
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5?,6-,7-/m1/s1 |
InChI Key |
WKVDSZYIGHLONN-JXBXZBNISA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1F)CO)N2C=C(C(=O)NC2=O)Cl |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F |
Origin of Product |
United States |
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